Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride

Description

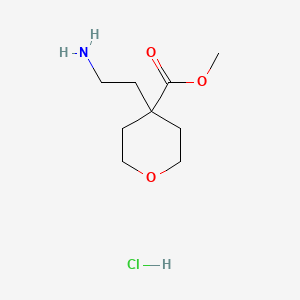

Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-aminoethyl group and a methyl carboxylate ester. The hydrochloride salt enhances its solubility in polar solvents, a common feature in bioactive molecules to improve bioavailability.

Properties

Molecular Formula |

C9H18ClNO3 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

methyl 4-(2-aminoethyl)oxane-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-8(11)9(2-5-10)3-6-13-7-4-9;/h2-7,10H2,1H3;1H |

InChI Key |

XDBDXAAATHZFGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCOCC1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises a tetrahydropyran (oxane) ring substituted with a methyl ester at position 4 and a 2-aminoethyl side chain. Retrosynthetically, the compound can be dissected into two primary fragments:

- Oxane-4-carboxylate core : Derived from cyclization of a keto-ester precursor.

- 2-Aminoethyl side chain : Introduced via alkylation or nucleophilic substitution of a protected amine intermediate.

This approach aligns with methodologies described in patents for structurally related oxane derivatives, where stereoselective ring formation and functional group compatibility are prioritized.

Detailed Preparation Methods

Cyclization of Keto-Ester Precursors

The oxane ring is typically constructed through acid- or base-catalyzed cyclization of a γ-keto ester. For example, methyl 4-oxohexanoate can undergo intramolecular aldol condensation under acidic conditions (e.g., HCl in methanol) to yield the tetrahydropyran ring. In a modified approach, Example 2 of patent WO2016046843A1 demonstrates dihydroxylation of a keto-alkene using AD-mix-β (asymmetric dihydroxylation reagent) to achieve stereocontrol, followed by cyclization.

Reaction Conditions :

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. A patent by US20230339876A1 describes alkylation of a secondary amine using chloroethylmagnesium bromide in tetrahydrofuran (THF) at −78°C. For the target compound, this step likely involves:

- Protection : Boc (tert-butoxycarbonyl) protection of the amine to prevent side reactions.

- Alkylation : Reaction with 2-bromoethylamine hydrobromide in the presence of a base (e.g., triethylamine).

- Deprotection : Removal of the Boc group using hydrochloric acid in dioxane.

Example :

Esterification and Salt Formation

The methyl ester is introduced early in the synthesis via Fischer esterification or reaction with methyl chloride. Final hydrochloride salt formation is achieved by treating the free base with concentrated HCl in a polar solvent (e.g., ethanol), followed by recrystallization.

Critical Parameters :

- Solvent : Ethanol-water (95:5) for recrystallization.

- Purity : >99% by HPLC (validated using a C18 column, 0.1% TFA in acetonitrile/water).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Asymmetric Dihydroxylation : AD-mix-β provides enantiomeric excess >90% for stereocontrolled oxane formation.

- Peptide Coupling Reagents : Hydroxybenzotriazole (HOBt) and phosphonium salts (e.g., PyBOP) improve amide bond formation efficiency in related syntheses.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA gradient).

- Stability : Stable at −20°C for >12 months; hygroscopic in open air.

Applications and Derivatives

This compound serves as a key intermediate in peptidomimetics and kinase inhibitors. Derivatives bearing morpholinoacetamido groups (e.g., compound XX in WO2016046843A1) exhibit antitumor activity by CDK2 inhibition.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its aminoethyl group makes it a potential candidate for enzyme inhibition studies.

Medicine

In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the areas of cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Biological Activity

Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxane ring structure, which contributes to its biological activity. The presence of the aminoethyl group is significant for interactions with biological targets.

Biological Activity

1. Mechanism of Action:

The compound exhibits several mechanisms of action that contribute to its biological effects. It has been shown to interact with various neurotransmitter systems, potentially influencing mood and behavior. The amino group can facilitate hydrogen bonding with target proteins, enhancing its binding affinity.

2. Pharmacological Effects:

Research indicates that this compound may exhibit neuroprotective properties. In studies involving animal models, it has been observed to reduce neuroinflammation and promote neuronal survival in conditions such as ischemia or neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects: In a study involving a rat model of cerebral ischemia, the administration of this compound resulted in a significant reduction in neuronal death and improved functional recovery compared to control groups. The compound was found to inhibit apoptotic pathways, suggesting its role in promoting cell survival .

- Behavioral Studies: In behavioral assays, the compound demonstrated anxiolytic effects in rodents, as evidenced by increased time spent in open arms during elevated plus-maze tests. These findings suggest potential applications in treating anxiety disorders .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of efficacy and potency. The table below summarizes key findings from recent studies:

Q & A

Q. What safety precautions are necessary when handling this compound, given structural analogs' hazards?

- Methodological Answer : Structural analogs of amines and hydrochlorides may release toxic gases (e.g., HCl vapors) under heat. Use fume hoods for synthesis, and wear nitrile gloves and safety goggles. Store separately from oxidizing agents, and dispose of waste via neutralization protocols .

Data Contradiction Analysis

-

Example Scenario : Discrepancies in reported biological activity between in vitro and in vivo studies.

-

Example Scenario : Conflicting NMR data on proton coupling constants.

- Resolution Strategy : Verify solvent effects (e.g., DMSO vs. CDCl) and sample concentration. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.